molecular formula C23H24N4S2 B12797940 Quinazoline, 4-benzo(b)thien-2-yl-2-((2-(4-methyl-1-piperazinyl)ethyl)thio)- CAS No. 129224-82-4

Quinazoline, 4-benzo(b)thien-2-yl-2-((2-(4-methyl-1-piperazinyl)ethyl)thio)-

Cat. No.: B12797940
CAS No.: 129224-82-4
M. Wt: 420.6 g/mol
InChI Key: DWHTZWVCRKKWBL-UHFFFAOYSA-N
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Description

Quinazoline, 4-benzo(b)thien-2-yl-2-((2-(4-methyl-1-piperazinyl)ethyl)thio)- is a complex organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. This specific compound is notable for its unique structure, which includes a benzo(b)thienyl group and a piperazinyl-ethyl-thio substituent. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing quinazoline involves the cyclization of anthranilic acid derivatives with amides or nitriles . For the specific compound , the synthesis may involve the following steps:

    Formation of the Quinazoline Core: This can be achieved through the reaction of anthranilic acid with formamide under acidic conditions to yield 2-aminobenzamide, which then undergoes cyclization to form the quinazoline core.

    Introduction of the Benzo(b)thienyl Group: This can be done through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a benzo(b)thienyl boronic acid derivative.

    Attachment of the Piperazinyl-Ethyl-Thio Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with the piperazinyl-ethyl-thio moiety.

Industrial Production Methods

Industrial production of quinazoline derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Quinazoline, 4-benzo(b)thien-2-yl-2-((2-(4-methyl-1-piperazinyl)ethyl)thio)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed to replace halide groups with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halides (e.g., bromides, chlorides), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce quinazoline alcohols .

Scientific Research Applications

Quinazoline, 4-benzo(b)thien-2-yl-2-((2-(4-methyl-1-piperazinyl)ethyl)thio)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of quinazoline, 4-benzo(b)thien-2-yl-2-((2-(4-methyl-1-piperazinyl)ethyl)thio)- involves its interaction with specific molecular targets and pathways:

Properties

CAS No.

129224-82-4

Molecular Formula

C23H24N4S2

Molecular Weight

420.6 g/mol

IUPAC Name

4-(1-benzothiophen-2-yl)-2-[2-(4-methylpiperazin-1-yl)ethylsulfanyl]quinazoline

InChI

InChI=1S/C23H24N4S2/c1-26-10-12-27(13-11-26)14-15-28-23-24-19-8-4-3-7-18(19)22(25-23)21-16-17-6-2-5-9-20(17)29-21/h2-9,16H,10-15H2,1H3

InChI Key

DWHTZWVCRKKWBL-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCSC2=NC3=CC=CC=C3C(=N2)C4=CC5=CC=CC=C5S4

Origin of Product

United States

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